N-(furan-2-ylmethyl)adamantan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

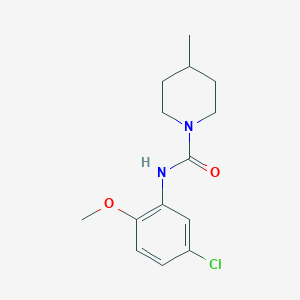

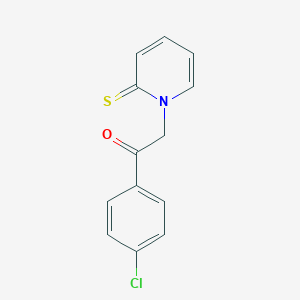

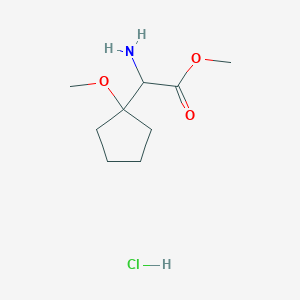

“N-(furan-2-ylmethyl)adamantan-1-amine” is a chemical compound with the CAS Number: 847222-32-6 . It has a molecular weight of 231.34 and is typically in liquid form .

Synthesis Analysis

The synthesis of “this compound” has been studied under microwave-assisted conditions . The reaction was carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Molecular Structure Analysis

The IUPAC name for this compound is N-(1-adamantyl)-N-(2-furylmethyl)amine . The InChI code is 1S/C15H21NO/c1-2-14(17-3-1)10-16-15-7-11-4-12(8-15)Scientific Research Applications

Synthesis and Properties

- Kalinina, Moiseev, and Pavskii (1988) discuss the synthesis of 3-N, N-Disubstituted aminofuroxans in the adamantane series, obtained by oxidation of anti [1, (3-R-adamantyl) ]-amphi-glyoximes. The study indicates the potential for creating a variety of N-substituted adamantane derivatives (Kalinina, Moiseev, & Pavskii, 1988).

Neuroprotective Agents

- Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines, demonstrating multifunctional neuroprotective activity. These derivatives inhibited key neurological receptors and channels, showing potential as neuroprotective drugs (Joubert, van Dyk, Green, & Malan, 2011).

Noncovalent Interaction Analysis

- El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives and analyzed their intra- and intermolecular interactions. This research provides insights into the chemical bonding and stabilization of these structures (El-Emam et al., 2020).

Synthesis under Microwave-Assisted Conditions

- Janczewski, Zieliński, and Kolesińska (2021) developed a novel method for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions. This method offers efficient synthesis approaches for compounds involving N-(furan-2-ylmethyl)adamantan-1-amine (Janczewski, Zieliński, & Kolesińska, 2021).

Antibacterial and Antimycobacterial Activities

- Szulczyk et al. (2021) investigated novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine for their antibacterial and antimycobacterial activities. These studies are crucial for developing new antimicrobial agents (Szulczyk et al., 2021).

Catalysis and Hydroxylation

- Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes with adamantane derivatives as catalysts for hydroxylation reactions, showing their application in selective organic synthesis (Sankaralingam & Palaniandavar, 2014).

Cu-Catalyzed Coupling

- Bhunia, Kumar, and Ma (2017) demonstrated the use of N,N'-Bis(furan-2-ylmethyl)oxalamide in Cu-catalyzed N-arylation, enhancing the efficiency of this important chemical reaction (Bhunia, Kumar, & Ma, 2017).

Temperature-Driven One-Pot Synthesis

- Bossmann et al. (2020) developed a temperature-driven one-pot synthesis method for 1-adamantylhydrazine, showcasing an efficient approach to synthesize derivatives of adamantane (Bossmann, Delpe Acharige, Neri, & Hodgson, 2020).

Zinc(II) Complexes and Supramolecular Organization

- Baul et al. (2022) studied zinc(II) complexes with adamantane-functionalized ligands, revealing their influence on molecular arrangement and potential applications in material science (Baul, Chaurasiya, Vasquez-Ríos, & Höpfl, 2022).

Properties

IUPAC Name |

N-(furan-2-ylmethyl)adamantan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-14(17-3-1)10-16-15-7-11-4-12(8-15)6-13(5-11)9-15/h1-3,11-13,16H,4-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJTZOSPFAXOEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2795922.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)

![2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2795927.png)

![N-(2,3-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2795928.png)

![2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2795932.png)